molecular formula C18H12O2 B12675480 2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- CAS No. 2887-97-0

2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl-

Cat. No.: B12675480
CAS No.: 2887-97-0
M. Wt: 260.3 g/mol
InChI Key: SMDLELADPFDJCZ-UHFFFAOYSA-N
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Description

2,6-Diphenylbenzoquinone is an organic compound with the molecular formula C18H12O2 It is a derivative of benzoquinone, characterized by the presence of two phenyl groups attached to the 2 and 6 positions of the benzoquinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diphenylbenzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,6-diphenylaniline using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

While specific industrial production methods for 2,6-Diphenylbenzoquinone are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylbenzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Diphenylbenzoquinone involves its ability to undergo redox reactions, which can affect various biological pathways. For example, its anticancer activity is linked to the inhibition of the mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth and induced apoptosis in cancer cells . The compound’s redox properties also enable it to interact with cellular components, leading to oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenylbenzoquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of phenyl groups at the 2 and 6 positions provides steric hindrance and electronic effects that differentiate it from other benzoquinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.

Properties

CAS No.

2887-97-0

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

2,6-diphenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H12O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

SMDLELADPFDJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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